4-Propoxy-2,3-dihydro-1H-inden-1-one

説明

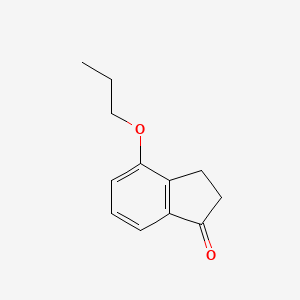

4-Propoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the indenone scaffold. The indenone core consists of a bicyclic structure with a ketone group at position 1 and a partially unsaturated six-membered ring. The propoxy substituent introduces steric bulk and moderate electron-donating effects, influencing the compound’s reactivity, solubility, and biological interactions.

特性

CAS番号 |

820238-22-0 |

|---|---|

分子式 |

C12H14O2 |

分子量 |

190.24 g/mol |

IUPAC名 |

4-propoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H14O2/c1-2-8-14-12-5-3-4-9-10(12)6-7-11(9)13/h3-5H,2,6-8H2,1H3 |

InChIキー |

KPTQUFFGBQHGDD-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=CC=CC2=C1CCC2=O |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Position 4

- 4-Methoxy Derivative (e.g., 6-Chloro-2,3-dihydro-4-methoxy-1H-inden-1-one) The methoxy (-OCH₃) group at position 4 is smaller and more electron-donating than propoxy, enhancing resonance stabilization of the ketone. Key Difference: Propoxy’s longer alkyl chain may increase lipophilicity, favoring membrane permeability in biological systems compared to methoxy.

- 4-(Propan-2-yl) Derivative (FCY-302) FCY-302, (2E)-7-methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one, features an isopropyl group at position 4. This substituent is highly hydrophobic and sterically demanding, contributing to its antiproliferative activity against leukemia and myeloma cells .

Substituent Effects on Other Positions

- 5-Methoxy-2-(4-nitrobenzylidene) Derivative (9b) The methoxy group at position 5 and nitrobenzylidene moiety at position 2 create a conjugated system with strong electron-withdrawing effects. This structure is optimized for solid-state reactivity and has been used in opioid receptor studies .

3-Hydroxy-5-isopropyl-3-methyl Derivative

- Isolated from Croton oblongifolius, this compound exhibits allelopathic activity due to its hydroxyl and isopropyl groups at positions 3 and 5. The hydroxyl group increases hydrogen-bonding capacity, enhancing interactions with plant enzymes .

- Key Difference : The absence of a hydroxyl group in 4-propoxy-2,3-dihydro-1H-inden-1-one may reduce its phytotoxic effects but improve metabolic stability.

Complex Hybrid Structures

- (E)-5-Methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene) Derivative (22) This hybrid compound integrates a quinoline-triazole moiety via a benzylidene linker. It acts as a dual-binding acetylcholinesterase inhibitor (IC₅₀ = 114 µM), leveraging the indanone core for π-stacking and the triazole for metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。